molecular formula C13H18N4 B13327879 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13327879
M. Wt: 230.31 g/mol
InChI Key: QQUDULHBKNKUQZ-UHFFFAOYSA-N
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Description

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine moiety further enhances its biological activity, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by cyclization with a piperidine derivative, can yield the desired compound. Catalysts such as palladium or rhodium complexes are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave irradiation and high-throughput screening can also optimize reaction conditions, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine
  • 2-methyl-3-(piperidin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine
  • 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-c]pyridine

Uniqueness

What sets 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine apart from similar compounds is its unique structural configuration, which may confer distinct pharmacological properties. The specific positioning of the piperidine moiety can influence its binding affinity and selectivity towards molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-methyl-3-(piperidin-3-ylmethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H18N4/c1-10-16-12-5-3-7-15-13(12)17(10)9-11-4-2-6-14-8-11/h3,5,7,11,14H,2,4,6,8-9H2,1H3

InChI Key

QQUDULHBKNKUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CC3CCCNC3)N=CC=C2

Origin of Product

United States

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